molecular formula C6H6BrNO B111245 2-Amino-3-bromophenol CAS No. 116435-77-9

2-Amino-3-bromophenol

Cat. No. B111245
CAS RN: 116435-77-9
M. Wt: 188.02 g/mol
InChI Key: JBNSVEGZVHJLMS-UHFFFAOYSA-N
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Description

2-Amino-3-bromophenol is a chemical compound with the molecular formula C6H6BrNO . It has a molecular weight of 188.02 g/mol . The IUPAC name for this compound is 2-amino-3-bromophenol .


Molecular Structure Analysis

The molecular structure of 2-Amino-3-bromophenol consists of a phenol group with an amino (NH2) and a bromo (Br) substituent at the 2nd and 3rd positions respectively . The compound has a canonical SMILES representation of C1=CC(=C(C(=C1)Br)N)O .


Physical And Chemical Properties Analysis

2-Amino-3-bromophenol has a density of 1.8±0.1 g/cm³, a boiling point of 266.2±25.0 °C at 760 mmHg, and a flash point of 114.8±23.2 °C . It has 2 hydrogen bond acceptors, 3 hydrogen bond donors, and no freely rotating bonds . The compound has a polar surface area of 46 Ų and a molar volume of 106.3±3.0 cm³ .

Scientific Research Applications

Enzyme Inhibition for Therapeutic Applications

2-Amino-3-bromophenol has been studied for its potential to inhibit enzymes like carbonic anhydrase and acetylcholinesterase . These enzymes are involved in various physiological processes, and their inhibition can be beneficial for treating conditions like glaucoma, epilepsy, Parkinson’s, and Alzheimer’s disease. The compound’s ability to modulate enzyme activity makes it a candidate for drug development in these areas.

Material Science: Synthesis of Novel Compounds

In material science, 2-Amino-3-bromophenol serves as a precursor for synthesizing novel compounds with potential applications in various industries . Its reactivity allows for the creation of complex molecules that can be used in the development of new materials with unique properties.

Analytical Chemistry: Chromatography and Spectroscopy

This compound is utilized in analytical chemistry as a standard for calibrating instruments in chromatography and spectroscopy . Its well-defined physical and chemical properties make it suitable for use as a reference material, ensuring the accuracy and reliability of analytical measurements.

Biotechnology: Biomarker Research

In biotechnology, 2-Amino-3-bromophenol is explored as a biomarker for various biological processes . Its presence and concentration in biological samples can provide insights into the metabolic pathways and can be used for diagnostic purposes or to monitor the efficacy of therapeutic interventions.

Environmental Science: Pollutant Degradation Studies

Research in environmental science has investigated the use of 2-Amino-3-bromophenol in studying the degradation of pollutants . Its structural similarity to certain environmental contaminants allows scientists to understand the mechanisms of degradation and to develop methods for pollution remediation.

Industrial Applications: Organic Synthesis

2-Amino-3-bromophenol is a valuable reagent in organic synthesis, used to produce a variety of chemical products . Its bromine atom is reactive and can participate in substitution reactions, making it a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.

properties

IUPAC Name

2-amino-3-bromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNSVEGZVHJLMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617131
Record name 2-Amino-3-bromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-bromophenol

CAS RN

116435-77-9
Record name 2-Amino-3-bromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 116435-77-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

BBr3 (3.71 mL, 3.71 mmol, 1 M in DCM) was added at 0° C. to a solution of 2-bromo-6-methoxyphenylamine (375 mg, 1.86 mmol) in DCM (10 mL). The reaction mixture was stirred under reflux for 2 hours and was quenched by the addition of MeOH followed by a saturated solution of NaHCO3. The aqueous phase was extracted with AcOEt. The resulting organic layer was washed with brine dried over MgSO4, filtered and evaporated. The crude residue was purified by flash chromatography (cyclohexane/AcOEt 7:3 to DCM) to yield 204 mg (1.08 mmol, 58%) of 2-amino-3-bromophenol as a solid.
Name
Quantity
3.71 mL
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reactant
Reaction Step One
Quantity
375 mg
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reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To an ice cooled solution of 6-bromo-2-anisidine (1.01 g, 5 mmol) in methylene chloride (30 mL) was slowly added a 1.0 M solution of boron tribromide in methylene chloride (10 mL, 10 mmol) via syringe. The reaction was slowly warmed to room temperature and stirred overnight. Methanol (10 mL) was added and the solvents removed by rotoevaporation to give the title compound (0.87 g, 92% yield).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-3-bromophenol
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